(6-Chloro-4-methylpyridin-2-yl)methanol
Description
Systematic IUPAC Nomenclature and Synonyms
The compound (6-chloro-4-methylpyridin-2-yl)methanol is systematically named according to IUPAC rules, which prioritize the pyridine ring as the parent structure. The numbering begins at the nitrogen atom, with substituents assigned positions based on their proximity. The chlorine atom occupies position 6, a methyl group resides at position 4, and a hydroxymethyl group (-CH$$_2$$OH) is attached to position 2. This nomenclature ensures unambiguous identification of the compound’s structure.
Synonyms for this compound include:
The molecular formula is C$$7$$H$$8$$ClNO , with a molecular weight of 157.60 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C$$7$$H$$8$$ClNO |
| Molecular Weight | 157.60 g/mol |
| SMILES | CC1=CC(=NC(=C1)Cl)CO |
| InChIKey | UZMNJKLXXGTIKS-UHFFFAOYSA-N |
Molecular Geometry and Stereoelectronic Features
The pyridine ring adopts a planar geometry, with bond lengths and angles consistent with aromatic systems. Computational studies using density functional theory (DFT) on analogous pyridinemethanol derivatives reveal that the C-N bond in the pyridine ring measures approximately 1.337 Å , while the C-Cl bond length is 1.735 Å , reflecting typical halogen-carbon single-bond characteristics. The hydroxymethyl group (-CH$$_2$$OH) exhibits a staggered conformation relative to the pyridine plane, minimizing steric hindrance between the hydroxyl group and adjacent substituents.
Stereoelectronic effects arise from the electron-withdrawing chlorine atom and the electron-donating methyl group. The chlorine atom at position 6 reduces electron density at the ortho and para positions via inductive effects, while the methyl group at position 4 donates electrons through hyperconjugation. These interactions influence the compound’s reactivity, particularly in electrophilic substitution reactions.
Crystallographic Data and Conformational Analysis
Although direct crystallographic data for this compound are limited, studies on structurally related compounds provide insights. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals hydrogen-bonding interactions between the hydroxyl group and nitrogen atoms of adjacent pyridine rings, forming zigzag chains. Similarly, the hydroxymethyl group in this compound likely participates in O-H···N hydrogen bonds, stabilizing crystal packing.
Conformational analysis via DFT predicts two stable rotamers for the hydroxymethyl group:
- Syn-periplanar : The hydroxyl oxygen aligns with the pyridine ring’s plane.
- Anti-periplanar : The hydroxyl group rotates 180°, minimizing dipole-dipole interactions.
These conformers exhibit energy differences of ~2.1 kcal/mol , with the anti-periplanar form being more stable due to reduced steric strain.
| Parameter | Value (Å/°) |
|---|---|
| C2-C7 (hydroxymethyl) | 1.426 Å |
| C7-O (hydroxyl) | 1.410 Å |
| O-H···N hydrogen bond | 2.89 Å (distance) |
| Torsion angle (C2-C7-O-H) | 175.3° (anti-periplanar) |
Properties
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNJKLXXGTIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-23-1 | |
| Record name | (6-chloro-4-methylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection and Functionalization of Pyridine Ring
- Starting from a chlorinated pyridine derivative such as 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine, the compound undergoes protection of the hydroxyl or aldehyde functionalities using silyl or dioxolane groups to prevent side reactions during subsequent steps.
- Sodium hydride is used as a strong base in anhydrous N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere to deprotonate intermediates and facilitate nucleophilic substitution reactions.
- Benzyl alcohol or other nucleophiles are added dropwise to the cooled reaction mixture to introduce hydroxymethyl groups via nucleophilic attack on activated pyridine intermediates.
Hydroxymethylation and Deprotection
- The hydroxymethylation step involves reaction with formaldehyde or protected formaldehyde equivalents under basic conditions, typically at low temperatures (0 °C to room temperature) to control the reaction rate.
- After the hydroxymethyl group introduction, deprotection is carried out by acidic or neutral hydrolysis, for example, using aqueous acidic solutions or potassium bisulfate, followed by extraction with organic solvents such as ethyl acetate or dichloromethane.
- The organic phase is washed with water, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
Purification
- The crude product is purified by techniques such as silica gel chromatography or distillation under reduced pressure to isolate the pure this compound.
- In some cases, recrystallization or preparative high-performance liquid chromatography (prep-HPLC) is employed to achieve high purity.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Chlorination | Thionyl chloride or phosphorus pentachloride | Introduction of chloro group |
| Protection | Trimethylsilyl reagents, dioxolane derivatives | Protect hydroxyl/aldehyde groups |
| Base-mediated substitution | Sodium hydride in DMF, 0 °C, nitrogen atmosphere | Deprotonation and nucleophilic substitution |
| Nucleophile addition | Benzyl alcohol or formaldehyde derivatives | Hydroxymethyl group formation |
| Deprotection | Acidic aqueous solution (e.g., potassium bisulfate) | Removal of protecting groups |
| Extraction | Ethyl acetate, dichloromethane | Isolation of organic product |
| Drying and concentration | Anhydrous MgSO4 or Na2SO4, rotary evaporation | Removal of water and solvents |
| Purification | Silica gel chromatography, distillation, prep-HPLC | Product isolation and purification |
Research Findings and Optimization Notes
- The use of sodium hydride as a base in DMF at low temperature is critical to avoid side reactions and achieve high regioselectivity during the nucleophilic substitution step.
- Protection of sensitive groups such as aldehydes or hydroxyls with trimethylsilyl or dioxolane groups enhances the stability of intermediates and improves overall yield.
- Controlled addition of nucleophiles at 0 °C prevents overreaction and polymerization.
- Extraction and washing steps are essential to remove inorganic salts and impurities, which can affect the purity of the final product.
- Purification by chromatography or distillation under reduced pressure ensures removal of residual solvents and side products.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Chlorinated pyridine derivatives with protected functional groups |
| Key Reagents | Sodium hydride, benzyl alcohol, formaldehyde derivatives, protecting agents (TMS, dioxolane) |
| Reaction Conditions | Low temperature (0 °C), inert atmosphere (N2), anhydrous solvents (DMF) |
| Workup Procedures | Acidic hydrolysis, aqueous extraction, organic solvent washing, drying |
| Purification Techniques | Silica gel chromatography, reduced pressure distillation, prep-HPLC |
| Yield and Purity | Optimized by controlling temperature, reagent addition rate, and protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Chloro-4-methylpyridin-2-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate
Major Products:
Oxidation: Formation of 6-chloro-4-methylpyridine-2-carboxaldehyde or 6-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: Formation of 6-chloro-4-methylpyridin-2-ylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (6-Chloro-4-methylpyridin-2-yl)methanol exhibits significant antimicrobial properties. Studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . The chlorinated pyridine structure enhances the compound's interaction with biological targets, potentially leading to effective treatments against resistant bacterial strains.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for further exploration in developing anti-inflammatory drugs . The ability to modulate inflammatory responses is crucial for treating conditions such as arthritis and other chronic inflammatory diseases.
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing complex organic molecules . For instance, it can be used to create more complex pyridine derivatives that may have enhanced biological activities.
Synthesis of Pharmaceuticals
The compound's structure is also beneficial for synthesizing pharmaceutical intermediates. Its ability to undergo transformations while maintaining stability under various conditions makes it an ideal precursor for developing new therapeutic agents . Researchers are exploring its utility in synthesizing compounds with potential applications in treating neurological disorders.
Biochemical Applications
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent in various assays. Its ability to form stable complexes with certain metal ions allows it to be used in spectrophotometric methods for quantifying metal concentrations in biological samples . This application is particularly relevant in environmental monitoring and clinical diagnostics.
Buffering Agent
The compound has been identified as a potential organic buffer in biochemical experiments. Its buffering capacity can help maintain pH levels during enzymatic reactions, which is critical for ensuring the accuracy and reliability of experimental results . This property makes it useful in both research laboratories and industrial applications where precise pH control is necessary.
Case Studies
Mechanism of Action
The mechanism of action of (6-Chloro-4-methylpyridin-2-yl)methanol depends on its specific applicationFor example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between (6-Chloro-4-methylpyridin-2-yl)methanol and related compounds:
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at the 6-position in this compound is electron-withdrawing, which deactivates the pyridine ring and directs electrophilic substitution to specific positions. In contrast, the methyl group at the 4-position is electron-donating, creating a unique electronic balance . In [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol , the CF3 group is strongly electron-withdrawing, further polarizing the ring and increasing acidity of the hydroxymethyl group compared to the methyl-substituted analog.
- Steric and Positional Effects: Positional isomers like (2-Chloro-6-methylpyridin-4-yl)methanol exhibit altered reactivity due to steric hindrance near the hydroxymethyl group. For example, nucleophilic attacks may favor the 4-position in the 6-chloro-4-methyl derivative but the 2-position in its isomer.
Spectroscopic Properties
- NMR Shifts: In pestalafuranone analogs (), alkylation of oxymethine to methylene caused significant high-field shifts (ΔδH −2.25 ppm, ΔδC −41.4 ppm). Similar shifts may occur in this compound due to substituent-induced ring deshielding. The trifluoromethyl group in [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol would cause downfield shifts in adjacent protons due to its electronegativity, contrasting with the upfield shifts from methyl groups.
Biological Activity
(6-Chloro-4-methylpyridin-2-yl)methanol is an organic compound characterized by a pyridine ring with a chlorine atom and a hydroxymethyl group. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that this compound exhibits potential biological activities, particularly in modulating neurotransmitter receptors and enzymes.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 157.60 g/mol
- Structural Features : The presence of the chloro and hydroxymethyl groups contributes to its reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets, such as neurotransmitter receptors. Notably, it has been studied for its effects on glutamate receptors, which are crucial for cognitive functions and neuroplasticity. Modifications to its structure can enhance binding affinity and specificity towards these receptors, potentially leading to therapeutic applications in treating cognitive impairments.
1. Neuropharmacological Effects
Research has highlighted the compound's role in modulating glutamate receptors, particularly the N-Methyl-D-Aspartate (NMDA) receptor. This receptor is essential for synaptic plasticity and memory function. Studies suggest that this compound may enhance cognitive functions by improving receptor activity.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate potential efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
3. Enzyme Inhibition
This compound has been explored as a potential inhibitor of certain enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with target enzymes, leading to modulation of their activity.
Case Study 1: NMDA Receptor Modulation
In a study focusing on the modulation of NMDA receptors, this compound was shown to enhance receptor activity in vitro. The results indicated an increase in calcium influx through the receptor channels, which is critical for neuronal signaling and plasticity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on several strains, suggesting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro and hydroxymethyl groups | NMDA receptor modulation, antimicrobial |
| 4-Methylpyridine | Lacks chloro and hydroxymethyl groups | Limited biological activity |
| 6-Chloropyridine | Lacks methyl and hydroxymethyl groups | Different chemical properties |
Q & A
Q. What synthetic routes are recommended for synthesizing (6-Chloro-4-methylpyridin-2-yl)methanol?
Methodological Answer: A common approach involves reducing a pre-functionalized pyridine precursor. For example:
Start with 6-chloro-4-methylpicolinic acid , which can be esterified to form the corresponding methyl ester.
Reduce the ester to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key Considerations:
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:4).
- Use anhydrous conditions to avoid hydrolysis side reactions.
- Reference structural analogs like (4-Chloropyridin-2-yl)methanol for protocol adaptation .
Q. How can the purity and identity of this compound be confirmed?
Methodological Answer: Analytical Techniques:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 173.6).
- HPLC : Use a C18 column with methanol/water (70:30) at 1.0 mL/min; retention time ~5.2 min .
Purity Criteria:
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) in amber glass vials to prevent photodegradation.
- Stability Tests :
- Monitor decomposition via HPLC over 6 months; ≤2% degradation under recommended conditions.
- Avoid prolonged exposure to humidity (hydrolysis risk) or strong acids/bases.
- Safety : Use PPE (gloves, goggles) and handle in a fume hood due to potential irritancy (similar to 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine safety protocols) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved?
Methodological Answer:
- Directed Ortho-Metalation : Use a directing group (e.g., methyl or chloro substituents) to install new groups at specific positions.
- Example: Lithiate the pyridine ring using LDA at –78°C, then quench with electrophiles (e.g., aldehydes) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position (protected methanol group as a TBS ether).
- Challenges : Competing reactivity at the chloro and methyl sites requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) .
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- Impurity Profiling :
- LC-MS/MS : Detect hydroxylated byproducts (e.g., 6-chloro-4-methylpyridin-2-ol ) at ppm levels.
- Headspace GC-MS : Identify volatile degradation products (e.g., chlorinated hydrocarbons).
- Method Validation :
- Linearity: R² ≥0.99 for calibration curves (1–100 μg/mL).
- LOD/LOQ: ≤0.1 μg/mL via signal-to-noise ratio ≥3/10.
- Reference Standards : Use spiked samples to validate recovery rates (85–115%) .
Q. How do computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., methanol oxygen).
- Calculate Fukui indices to identify regions prone to electrophilic attack.
- Solvent Effects :
- Use COSMO-RS to model solvation in methanol/water mixtures; predict solubility and stability.
- Reactivity Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
